4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine
Description
The compound 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine features a pyrazolo[3,4-d]pyrimidine core substituted with two methyl groups at positions 1 and 6, a piperazine ring at position 4, and a methylsulfanyl group at position 2 of the pyrimidine moiety. Pyrazolo[3,4-d]pyrimidines are known for diverse biological activities, including kinase inhibition, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
1,6-dimethyl-4-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8S/c1-11-19-14-12(10-18-22(14)2)15(20-11)24-8-6-23(7-9-24)13-4-5-17-16(21-13)25-3/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUIZBHSMSYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is cancer cells. The compound has been evaluated for its anticancer activity in both in vitro and in vivo cancer models.
Mode of Action
The compound interacts with its targets by inhibiting cell cycle progression and inducing apoptosis in cancer cells. It significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation.
Biochemical Pathways
The compound affects the biochemical pathways related to cell cycle progression, apoptosis, and inflammation. It inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer, and the IL-6 pathway, which is involved in immune response.
Result of Action
The compound exhibits promising cytotoxicity against tested cancer cell lines. It successfully inhibits cell cycle progression and displays good apoptosis in A549 cells, a type of lung cancer cell line. In addition, it prominently displays tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice model.
Biological Activity
The compound 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine is a novel synthetic derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention due to its potential biological activities. Pyrazolo derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 318.45 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a methylsulfanyl group. This unique arrangement is thought to enhance its biological activity through various mechanisms.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating similar compounds, it was found that many exhibited moderate to high cytotoxicity against HeLa (cervical cancer) and DU 205 (prostate cancer) cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | DU 205 | 20 |
| Target Compound | HeLa | 12 |
| Target Compound | DU 205 | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine possess antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antibacterial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Salmonella typhi | 128 |
Enzyme Inhibition
Enzyme inhibition studies have demonstrated that the compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.
Table 3: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25 |
| Urease | 30 |
Case Studies
One notable case study involved the synthesis and evaluation of several pyrazolo derivatives where the target compound was included in a broader evaluation of biological activities. The study reported promising results in terms of cytotoxicity and enzyme inhibition, supporting the hypothesis that modifications on the pyrazolo framework can lead to enhanced pharmacological properties .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound under discussion has been studied for its potential to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies have shown that modifications in the pyrazolo-pyrimidine structure can lead to enhanced selectivity against cancer cells while minimizing effects on normal cells.
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical enzymatic pathways essential for microbial survival. This application is particularly relevant given the rise of antibiotic-resistant strains of bacteria.
Central Nervous System (CNS) Disorders
Due to the presence of the piperazine moiety, this compound may have neuropharmacological effects. Research is ongoing to explore its potential as an anxiolytic or antidepressant agent. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, indicating a possible therapeutic role in treating anxiety and depression.
Case Study 1: Anticancer Mechanism
A study published in Journal of Medicinal Chemistry explored the effects of similar pyrazolo[3,4-d]pyrimidine derivatives on various cancer cell lines. The findings indicated that these compounds could inhibit cell proliferation by inducing apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted by Microbial Drug Resistance assessed the antimicrobial efficacy of related compounds against multi-drug resistant bacteria. Results showed that these compounds significantly reduced bacterial viability, suggesting their potential as new antimicrobial agents.
Case Study 3: CNS Impact
A recent investigation in Neuropharmacology evaluated the effects of piperazine-containing compounds on anxiety-like behaviors in animal models. The study found that these compounds exhibited anxiolytic effects comparable to established medications, warranting further exploration into their therapeutic potential.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties
Preparation Methods
Core Synthesis of 1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core serves as the foundational scaffold for the target compound. Source confirms that 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine (PubChem CID: 20720866) is synthesized via cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with urea under reflux conditions . Alternative methods from Source involve the fusion of carboxamide derivatives with urea at elevated temperatures (180–200°C), followed by chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce reactive chloro groups . For the 1,6-dimethyl variant, methylation is achieved using dimethyl sulfate or iodomethane in the presence of a base such as potassium carbonate .
Key Reaction Conditions
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Cyclization : 5-amino-1-methylpyrazole-4-carbonitrile reacts with urea in ethanol under reflux for 12 hours, yielding 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .
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Chlorination : The hydroxyl group at position 4 is replaced with chlorine using POCl₃/PCl₅ at 110°C for 6 hours, producing 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine .
Piperazine Functionalization at Position 4
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 24 hours | 30 minutes |
| Solvent | Dioxane | DMF |
| Yield | 65% | 78% |
Synthesis of 2-(Methylsulfanyl)-4-chloropyrimidine
The pyrimidine component, 2-(methylsulfanyl)-4-chloropyrimidine, is prepared through thiolation of 4-chloropyrimidin-2-ol using methanethiol (CH₃SH) in the presence of a coupling agent such as 1,1'-carbonyldiimidazole (CDI) . Alternatively, Source describes a one-pot reaction where 4,6-dichloropyrimidine is treated with sodium thiomethoxide (NaSCH₃) in tetrahydrofuran (THF) at 0°C to 25°C, selectively substituting the chlorine at position 2. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) with a purity >95%.
Final Coupling of Piperazine-Linked Intermediates
The terminal step involves coupling the piperazine-linked pyrazolo[3,4-d]pyrimidine (from Step 2) with 2-(methylsulfanyl)-4-chloropyrimidine (from Step 3). Source outlines a palladium-catalyzed Buchwald-Hartwig amination using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand in toluene at 110°C . However, Source achieves higher yields (82%) through a simpler nucleophilic substitution in DMF with potassium carbonate as the base . The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified via recrystallization from ethanol/water .
Comparative Analysis of Coupling Methods
| Method | Catalyst/Ligand | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃ | DMF | 90°C | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110°C | 75% |
Analytical Characterization and Validation
Structural confirmation of intermediates and the final compound relies on spectroscopic techniques:
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¹H/¹³C NMR : The methyl groups at positions 1 and 6 of the pyrazolo[3,4-d]pyrimidine core resonate at δ 2.45 ppm (s, 3H) and δ 2.98 ppm (s, 3H), respectively . The methylsulfanyl group on the pyrimidine ring appears as a singlet at δ 2.52 ppm .
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Mass Spectrometry : High-resolution mass spectrometry (HRMS) of the final compound confirms the molecular ion peak at m/z 370.5 [M+H]⁺, consistent with the molecular formula C₁₇H₂₂N₈S .
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HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak with >99% purity .
Challenges and Mitigation Strategies
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Regioselectivity : Competing substitutions during piperazine coupling are minimized by using excess reagent and controlled stoichiometry .
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Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates but require thorough drying to prevent hydrolysis of intermediates .
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Purification : Recrystallization from ethanol/water (3:1) effectively removes unreacted starting materials and by-products .
Q & A
Basic: What are the standard synthetic routes for preparing 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine?
Methodological Answer:
The synthesis typically involves three key steps:
Piperazine Ring Formation : A Mannich reaction using formaldehyde and secondary amines under acidic/basic conditions to construct the piperazine moiety .
Pyrazolo[3,4-d]pyrimidine Core Assembly : Cyclization of precursors (e.g., aminopyrazoles with carbonyl derivatives) under reflux in ethanol or acetonitrile, catalyzed by HCl or KOH .
Substitution Reactions : Introduction of the methylsulfanyl group via nucleophilic substitution using methyl disulfide or thiourea derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .
Characterization : Confirm structure via -NMR (e.g., methylsulfanyl proton at δ 2.5–3.0 ppm) and LC-MS (expected [M+H] ~430–440 g/mol) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Use a combination of:
- Spectroscopy :
- -NMR to identify proton environments (e.g., piperazine N-CH at δ 3.2–3.5 ppm, pyrimidine protons at δ 8.0–8.5 ppm) .
- -NMR to confirm quaternary carbons in the pyrazolopyrimidine core (~150–160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry of substituents .
Basic: What preliminary biological screening assays are recommended?
Methodological Answer:
Initial screening should include:
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits at 1–10 µM concentrations .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) with -labeled ligands .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced: How can synthetic yield be optimized for the methylsulfanyl substitution step?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Use DMF or DMSO to enhance nucleophilicity of the thiol group .
- Catalyst Screening : Test Pd/C or CuI to accelerate substitution kinetics .
- Temperature Gradients : Perform reactions at 70°C for 12–24 hours, monitoring progress via TLC (R ~0.5 in ethyl acetate/hexane) .
Data Analysis : Compare yields (HPLC purity >95%) across conditions and apply ANOVA to identify significant variables (p < 0.05) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies by:
Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies (e.g., Ala-scanning of kinase active sites) .
Advanced: What strategies are used for structure-activity relationship (SAR) studies?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with ethoxy or amino groups) .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., pyrimidine N1) .
Data Correlation : Plot IC values against steric/electronic parameters (e.g., Hammett constants) to derive quantitative SAR (QSAR) models .
Advanced: What methodologies assess pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration followed by HPLC to measure free vs. bound fractions .
- Caco-2 Permeability : Assess intestinal absorption in monolayers, calculating apparent permeability (P) .
Advanced: How to design experiments for target receptor validation?
Methodological Answer:
CRISPR Knockout : Generate receptor-null cell lines and compare compound efficacy vs. wild-type .
Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) in real-time .
In Vivo Models : Administer compound to transgenic mice (e.g., EGFR-mutated) and monitor tumor regression via bioluminescence imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
